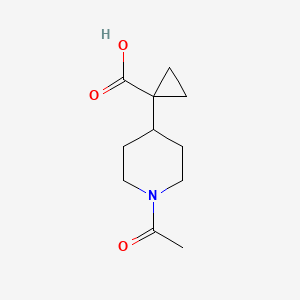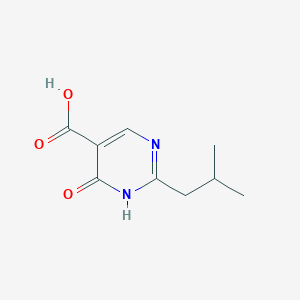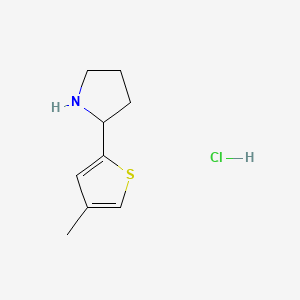
1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid is a compound that features a piperidine ring, a cyclopropane ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane ring and the carboxylic acid group. One common method involves the acetylation of piperidine, followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring compound with a piperidine ring, known for its antioxidant properties.
Evodiamine: Another piperidine-based compound with potential anticancer effects.
Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
1-(1-Acetyl-piperidin-4-yl)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-(1-acetylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-8(13)12-6-2-9(3-7-12)11(4-5-11)10(14)15/h9H,2-7H2,1H3,(H,14,15) |
InChIキー |
ZIHMGJBSCMIHBY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















